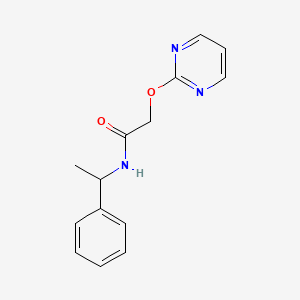

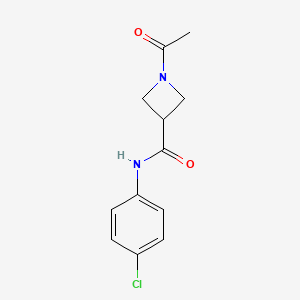

![molecular formula C12H14Cl2N2O2 B2592429 [4-(3,4-二氯苯基)哌嗪-1-基]乙酸 CAS No. 1267378-51-7](/img/structure/B2592429.png)

[4-(3,4-二氯苯基)哌嗪-1-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is a useful research compound. Its molecular formula is C12H14Cl2N2O2 and its molecular weight is 289.16. The purity is usually 95%.

BenchChem offers high-quality [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒活性

吲哚衍生物与 [4-(3,4-二氯苯基)哌嗪-1-基]乙酸 结构相似,据报道具有抗病毒特性。 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物已显示出对甲型流感和柯萨奇B4病毒的抑制活性 。 这表明 [4-(3,4-二氯苯基)哌嗪-1-基]乙酸 可能被用于潜在的抗病毒应用,尤其是在开发新的抗病毒药物方面。

抗HIV活性

吲哚衍生物也因其抗HIV特性而被研究。 新型吲哚基和氧杂色烯基黄酮衍生物已因其抑制HIV-1的能力而被研究 。 鉴于这些化合物中吲哚的结构框架,[4-(3,4-二氯苯基)哌嗪-1-基]乙酸 可能有望作为设计新型抗HIV药物的支架。

抗癌特性

吲哚衍生物已被合成并评估其抗癌活性。 例如,具有1,3,4-噻二唑杂环的氟化吡唑并[3,4-d]嘧啶据报道具有细胞毒性 。 这表明 [4-(3,4-二氯苯基)哌嗪-1-基]乙酸 可能成为合成新型抗癌药物的宝贵化合物,利用其类似吲哚的结构。

多巴胺D3受体配体

功能化的5-(4-芳基哌嗪-1-基)-N-芳基戊酰胺,其结构与[4-(3,4-二氯苯基)哌嗪-1-基]乙酸 相关,已被设计为选择性多巴胺D3受体配体 。 这些化合物在治疗物质使用障碍(如可卡因成瘾)方面具有潜在的应用。 这些配体研究可以指导 [4-(3,4-二氯苯基)哌嗪-1-基]乙酸 作为靶向D3受体的治疗剂的开发。

抗氧化活性

吲哚衍生物以其抗氧化特性而闻名。 吲哚核的存在有助于清除自由基,这对于预防氧化应激相关疾病至关重要 。 可以研究 [4-(3,4-二氯苯基)哌嗪-1-基]乙酸 的抗氧化能力,这可能导致其在神经保护和抗衰老疗法中的应用。

抗菌和抗结核活性

吲哚衍生物的广泛生物活性包括抗菌和抗结核作用 。 这表明 [4-(3,4-二氯苯基)哌嗪-1-基]乙酸 可以用于开发新型抗菌剂,特别是针对耐药菌株和结核分枝杆菌。

作用机制

Target of Action

The primary target of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid is the histamine H1 receptor . This receptor plays a crucial role in the body’s immune response to foreign pathogens, and it is also involved in the regulation of physiological functions in the gut and the central nervous system .

Mode of Action

[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid exhibits high specific affinity for the histamine H1 receptor . This means that the compound binds to this receptor with a high degree of specificity, preventing histamine from binding to the receptor and triggering an immune response. This interaction between [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid and the H1 receptor results in the inhibition of the physiological effects mediated by histamine .

Biochemical Pathways

Upon binding to the H1 receptor, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid disrupts the normal biochemical pathways that are activated by histamine. This includes the inflammatory response pathway, which is typically triggered when histamine binds to the H1 receptor . By inhibiting this pathway, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid can help to alleviate symptoms associated with allergies and other conditions that involve an overactive immune response .

Pharmacokinetics

Given its structural similarity to other piperazine derivatives, it is likely that [4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid is well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid’s action primarily involve the inhibition of histamine-mediated responses. By binding to the H1 receptor, [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid prevents histamine from triggering an immune response, thereby reducing inflammation and other symptoms associated with allergies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to bind to the H1 receptor. Additionally, the presence of other substances in the body, such as food or other drugs, can potentially affect the absorption and metabolism of [4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid .

属性

IUPAC Name |

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O2/c13-10-2-1-9(7-11(10)14)16-5-3-15(4-6-16)8-12(17)18/h1-2,7H,3-6,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLJTCKBTBBOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

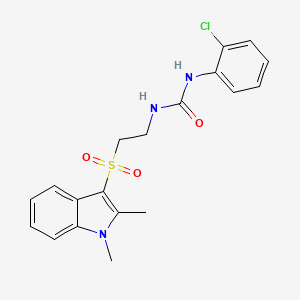

![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)

![N-(4-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592354.png)

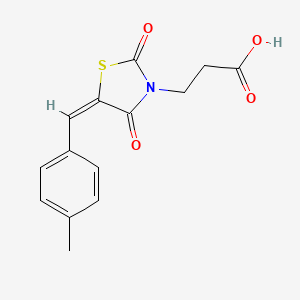

![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)

![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)

![2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2592359.png)

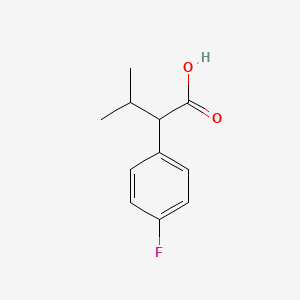

![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)

![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2592365.png)

![Ethyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592368.png)

![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2592369.png)